molecular formula C14H20N2O B1269744 4-amino-N-cyclohexyl-N-methylbenzamide CAS No. 38681-80-0

4-amino-N-cyclohexyl-N-methylbenzamide

Cat. No. B1269744
CAS RN: 38681-80-0
M. Wt: 232.32 g/mol
InChI Key: VBQURISEJZGIJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-N-cyclohexyl-N-methylbenzamide and related compounds involves multiple steps, including the preparation of aminobenzamides from primary and secondary amines. For instance, a series of 4-aminobenzamides were prepared and evaluated for anticonvulsant effects, indicating a methodological approach to synthesizing related compounds. These synthesis processes typically involve acylation reactions, catalytic hydrogenation, and other chemical transformations to achieve the desired benzamide derivatives (Clark et al., 1984).

Molecular Structure Analysis

The molecular structure of 4-amino-N-cyclohexyl-N-methylbenzamide and similar compounds has been characterized using spectroscopic techniques and X-ray diffraction analysis. For example, N-Cyclohexyl-2-nitrobenzamide, a compound with a related structure, was synthesized and characterized, providing insights into the structural aspects of these benzamides. These analyses reveal details about the compound's crystalline structure and the stabilization mechanisms through hydrogen bonds and other intermolecular interactions (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 4-amino-N-cyclohexyl-N-methylbenzamide encompasses its behavior in various chemical reactions, including cycloadditions and other transformations that highlight its chemical properties. For instance, the compound's derivatives participate in cycloaddition reactions with maleic anhydride, leading to fluorescent products, indicating the compound's potential in synthetic chemistry and materials science (Lu et al., 2022).

Physical Properties Analysis

The physical properties of 4-amino-N-cyclohexyl-N-methylbenzamide, such as solubility, have been studied to understand its behavior in different solvents. The solubility of similar compounds like 4-aminobenzamide in various solvents at different temperatures provides a basis for predicting the solubility behavior of 4-amino-N-cyclohexyl-N-methylbenzamide. These studies help in understanding the dissolution behavior and thermodynamic properties of the compound (Ouyang et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-amino-N-cyclohexyl-N-methylbenzamide, including its reactivity and interaction with other molecules, are critical for its application in synthesis and drug design. Research on related compounds shows a variety of chemical behaviors, such as the formation of cocrystals with dicarboxylic acids and the interaction patterns that influence molecular geometry and properties. These studies provide insights into the compound's potential applications and interactions in chemical and pharmaceutical contexts (Tothadi & Desiraju, 2012).

Scientific Research Applications

Anticonvulsant Activity

A significant application of 4-amino-N-cyclohexyl-N-methylbenzamide is in the field of anticonvulsant research. Studies have shown that compounds in the 4-aminobenzamide group, including 4-amino-N-cyclohexyl-N-methylbenzamide, exhibit potent anticonvulsant effects. These compounds have been tested in mice against seizures induced by electroshock and pentylenetetrazole, demonstrating protective indices indicative of their potential in seizure control (Clark et al., 1984).

Drug Development Challenges and Implications

The search for synthetic opioids, including compounds related to 4-amino-N-cyclohexyl-N-methylbenzamide, has highlighted both the potential and challenges in drug development. These efforts have aimed at finding compounds with reduced side-effect profiles and dependency risks. However, the emergence of new psychoactive substances poses challenges to policymakers, clinicians, and law enforcement (Elliott et al., 2016).

Novel Compound Impurities in Drug Synthesis

In the context of synthesizing anti-diabetic drugs like Repaglinide, novel impurities related to 4-amino-N-cyclohexyl-N-methylbenzamide have been identified. The identification and characterization of these impurities are crucial for ensuring the purity and efficacy of pharmaceutical products (Kancherla et al., 2018).

Potential in Gastroprokinetic Agents

Research has explored the use of related compounds in developing gastroprokinetic agents. These studies involve benzamides bearing six- and seven-membered heteroalicycles, highlighting the potential of these compounds in enhancing gastric motility and addressing gastrointestinal disorders (Morie et al., 1995).

Implications in Forensic Analysis

The structural and pharmacological characteristics of compounds like 4-amino-N-cyclohexyl-N-methylbenzamide have significant implications in forensic science, particularly in the analysis of novel synthetic opioids. Understanding these compounds aids in the development of analytical methods for detecting and identifying new psychoactive substances in forensic samples (Ruan et al., 2016).

Safety And Hazards

4-Amino-N-cyclohexyl-N-methylbenzamide is labeled as an irritant . Safety data sheets (SDS) should be consulted for detailed safety and handling information .

properties

IUPAC Name

4-amino-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQURISEJZGIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356100
Record name 4-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-cyclohexyl-N-methylbenzamide

CAS RN

38681-80-0
Record name 4-Amino-N-cyclohexyl-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38681-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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